molecular formula C12H13N B1329555 8-(Isopropyl)quinoline CAS No. 6457-30-3

8-(Isopropyl)quinoline

Cat. No.: B1329555
CAS No.: 6457-30-3
M. Wt: 171.24 g/mol
InChI Key: FAHUZGNYQXPESZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

8-(Isopropyl)quinoline, like other quinoline derivatives, exhibits a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

Mode of Action

The mode of action of this compound is complex and multifaceted. One key feature of quinoline derivatives is their ability to form complexes with metal ions, such as Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ . This chelating ability can disrupt the normal function of these metal ions in biological systems, leading to various downstream effects .

Biochemical Pathways

It has been suggested that quinoline derivatives can interfere with the action of certain enzymes, potentially disrupting key biochemical pathways . For example, one study found that a quinoline-degrading strain could metabolize quinoline through the action of catechol 1,2-dioxygenase .

Pharmacokinetics

It is known that the physicochemical properties of quinoline derivatives can influence their pharmacokinetics . For example, the solubility of these compounds can affect their absorption and distribution in the body .

Result of Action

The result of this compound’s action can vary depending on the specific biological target and the environmental context. Quinoline derivatives are generally known for their antimicrobial, anticancer, and antifungal effects . These effects are likely the result of the compound’s interaction with its targets and its disruption of key biochemical pathways .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of metal ions can influence the compound’s mode of action, as quinoline derivatives are known to form complexes with metal ions . Furthermore, the compound’s action can be influenced by its concentration and the presence of other substances in the environment .

Biochemical Analysis

Biochemical Properties

8-(Isopropyl)quinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of various substrates in the liver . Additionally, this compound can bind to DNA, affecting the function of DNA polymerases and other DNA-interacting proteins. These interactions can lead to changes in gene expression and cellular metabolism.

Cellular Effects

The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . In cancer cells, this compound can induce cell cycle arrest and promote apoptosis, thereby inhibiting tumor growth. Furthermore, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins. This compound also impacts cellular metabolism by altering the activity of metabolic enzymes and pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, leading to their inhibition or activation. For example, its interaction with cytochrome P450 enzymes results in the inhibition of their catalytic activity . Additionally, this compound can intercalate into DNA, disrupting the normal function of DNA polymerases and other DNA-binding proteins. This intercalation can lead to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels . Long-term exposure to this compound in cell cultures has been shown to result in sustained changes in gene expression and cellular function, indicating its potential for long-term biological effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of different metabolites. The compound’s metabolism can also influence its biological activity and toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Isopropyl)quinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline and a carbonyl compound in the presence of an acid catalyst . Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid .

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly popular . These methods not only improve yield but also reduce the use of hazardous chemicals and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 8-(Isopropyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nitric acid, halogens, acid catalysts.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Nitroquinoline, halogenated quinoline derivatives.

Properties

IUPAC Name

8-propan-2-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-9(2)11-7-3-5-10-6-4-8-13-12(10)11/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHUZGNYQXPESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30983190
Record name 8-(Propan-2-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30983190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6457-30-3
Record name 8-Isopropylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6457-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Isopropylquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006457303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(Propan-2-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30983190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-(isopropyl)quinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.604
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 8-ISOPROPYLQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z67T58XO4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the isopropyl group in 8-(isopropyl)quinoline affect its coordination behavior compared to its methyl and ethyl counterparts?

A1: Research indicates that the steric bulk of the 8-substituent in quinoline derivatives significantly influences their coordination behavior with transition metals like rhodium [, ]. Specifically, increasing the size of the 8-substituent from methyl to ethyl to isopropyl progressively favors unidentate coordination over bidentate coordination. This means that this compound is more likely to bind to the metal center through the nitrogen atom only, leaving the isopropyl group pointing away from the metal center. This preference is attributed to the steric hindrance imposed by the bulky isopropyl group, making it difficult for the molecule to adopt the necessary conformation for bidentate coordination, which would require the nitrogen and the 8-substituent to be closer together.

Q2: How does this compound interact with rhodium complexes, and what is the impact of the 8-isopropyl group on this interaction?

A2: this compound can act as a ligand, donating a pair of electrons from its nitrogen atom to form a coordinate bond with rhodium metal centers in complexes like [Rh(CO)(PPh3)2(CH3COCH3)][ClO4] []. The presence of the 8-isopropyl group influences the equilibrium between unidentate and bidentate coordination modes. Larger substituents like isopropyl increase the steric hindrance around the nitrogen atom, disfavoring the bidentate mode where both the nitrogen and the 8-substituent would interact with the rhodium center. This results in a higher proportion of complexes with this compound acting as a unidentate ligand compared to its less bulky counterparts like 8-methylquinoline or 8-ethylquinoline. This steric effect is a crucial factor in controlling the reactivity and catalytic properties of the resulting rhodium complexes.

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